N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-methyl-1-propyl-1H-pyrazole-4-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of similar quinazoline and pyrazole derivatives involves complex chemical reactions, often starting from basic precursors to achieve the desired complex molecules. For instance, the synthesis of furanyl, pyranyl, and ribosyl derivatives of related compounds involves reactions of silylated intermediates with chlorinated compounds to obtain single or multiple derivatives, which are further tested for activities like antileukemic effects (Earl & Townsend, 1979). Another approach involves synthesizing novel derivatives by characterizing them using spectral techniques and evaluating their antibacterial activities (Selvakumar & Elango, 2017).
Molecular Structure Analysis
The molecular structure of such compounds is elucidated using various spectroscopic techniques, including NMR, LCMS, and IR, providing detailed insights into their molecular framework and helping in understanding their chemical behavior (Selvakumar & Elango, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]-3-methyl-1-propylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c1-5-9-24-11-14(12(2)22-24)17(25)20-15-7-6-8-16-13(15)10-19-18(21-16)23(3)4/h10-11,15H,5-9H2,1-4H3,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUZAUDNFVYMMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C)C(=O)NC2CCCC3=NC(=NC=C23)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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